molecular formula C24H24N2O2 B11612699 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

Cat. No.: B11612699
M. Wt: 372.5 g/mol
InChI Key: CNLUJCLUKUPZOQ-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole ring and a carbazole moiety

Preparation Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and carbazole intermediates, followed by their coupling through an ethanamine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine linker, often facilitated by reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole and carbazole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine include:

    1,3-benzodioxole derivatives: These compounds share the benzodioxole ring and exhibit similar chemical reactivity.

    Carbazole derivatives: Compounds with the carbazole moiety often have comparable electronic properties and applications in materials science.

    Ethanamine-linked compounds: These molecules feature an ethanamine linker, which can influence their solubility and reactivity

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C24H24N2O2/c1-2-26-21-6-4-3-5-19(21)20-13-18(7-9-22(20)26)15-25-12-11-17-8-10-23-24(14-17)28-16-27-23/h3-10,13-14,25H,2,11-12,15-16H2,1H3

InChI Key

CNLUJCLUKUPZOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51

Origin of Product

United States

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